
HIV-1 inhibitor-17
Description
Contextualization of Antiretroviral Research Landscape and Unmet Needs
Despite the success of ART, significant unmet needs persist in HIV management. scirp.orgpnas.org Lifelong daily adherence to medication can be challenging for patients, leading to the development of drug resistance. Current time information in Bangalore, IN.wikipedia.org Furthermore, long-term ART is associated with potential side effects and can contribute to comorbidities. pnas.org A major goal in current HIV research is the development of drugs with novel mechanisms of action that are effective against multi-drug resistant HIV-1 strains. scirp.orgmdpi.com There is also a strong push for long-acting formulations that could reduce dosing frequency and improve adherence. natap.orggilead.com
Rationale for Targeting Novel HIV-1 Replication Stages for Inhibitor Development
The HIV-1 replication cycle presents multiple targets for therapeutic intervention. wikipedia.org While the most common antiretroviral drugs target reverse transcriptase, protease, and integrase, researchers are increasingly focusing on other essential viral processes. acs.orgplos.orgnih.gov These include viral entry, capsid assembly and disassembly, and the function of accessory proteins like Vpu. plos.orgnih.govnih.gov By targeting these alternative steps, new inhibitors can potentially bypass existing resistance mechanisms and offer new combination therapy options. plos.orgnih.gov For instance, inhibiting the HIV-1 capsid has emerged as a promising strategy, as it is involved in multiple stages of the viral life cycle, from nuclear import to virion maturation. natap.orgplos.org
Genesis and Early Identification of HIV-1 Inhibitor-17 Analogues
The designation "this compound" has appeared in distinct research contexts, highlighting different approaches to drug discovery. It does not refer to a single, universally recognized compound but rather serves as an internal identifier within specific research projects.
For example, in the field of fragment-based drug discovery, a "compound 17" was identified as an analogue of a fragment that inhibits HIV-1 reverse transcriptase. clinicaltrials.gov This approach involves screening small chemical fragments that bind to a target protein and then chemically linking or growing them to create more potent inhibitors. clinicaltrials.gov
In a different line of research focusing on HIV-1 maturation inhibitors, a series of compounds were synthesized to improve upon an existing inhibitor, GSK3640254. acs.org Within this series, compounds were numbered, and a specific analogue, though not the most potent in this case, was part of the structure-activity relationship studies. acs.org
Another instance appears in the study of dicaffeoyltartaric acid analogues as inhibitors of HIV-1 integrase, where 17 different analogues of L-chicoric acid were investigated for their therapeutic potential. nih.gov
Properties
Molecular Formula |
C32H32N4O5S |
---|---|
Molecular Weight |
584.7 g/mol |
IUPAC Name |
3-[(5-amino-2,3-dihydroindol-1-yl)sulfonyl]-N-[(2S)-1-(4-methoxy-N-methylanilino)-1-oxo-3-phenylpropan-2-yl]benzamide |
InChI |
InChI=1S/C32H32N4O5S/c1-35(26-12-14-27(41-2)15-13-26)32(38)29(19-22-7-4-3-5-8-22)34-31(37)24-9-6-10-28(21-24)42(39,40)36-18-17-23-20-25(33)11-16-30(23)36/h3-16,20-21,29H,17-19,33H2,1-2H3,(H,34,37)/t29-/m0/s1 |
InChI Key |
VCNYRIZWJWIDIN-LJAQVGFWSA-N |
Isomeric SMILES |
CN(C1=CC=C(C=C1)OC)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCC5=C4C=CC(=C5)N |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)C(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCC5=C4C=CC(=C5)N |
Origin of Product |
United States |
Molecular Target and Mechanism of Action of Hiv-1 Inhibitor-17
Identification and Characterization of the Primary Viral Target
The primary viral target for this class of inhibitors is the HIV-1 matrix protein p17 (MA). bsmiab.org This 17-kilodalton protein is derived from the proteolytic cleavage of the Gag polyprotein precursor by the viral protease. bsmiab.org In mature virions, p17 forms a protein shell, or matrix, lining the inner surface of the viral envelope. pnas.org It plays a crucial role in both the early and late stages of the HIV-1 replication cycle. pnas.orgpnas.org
The HIV-1 matrix protein p17 is a multifunctional protein essential for viral replication. Its diverse roles are critical at several distinct phases of the viral life cycle.
Early-Stage Functions : In the early phase of infection, after the virus fuses with a host cell, p17 is involved in directing the viral pre-integration complex (PIC) towards the host cell nucleus. pnas.orgpnas.org This process is vital for the eventual integration of the viral DNA into the host genome. researchgate.net The protein contains a nuclear export signal (NES) that interacts with the host cell's nuclear export machinery, facilitating the transport of viral RNA from the nucleus to the cytoplasm to support reverse transcription. frontiersin.org
Late-Stage Functions : During the late stages of replication, p17 orchestrates the assembly of new virus particles at the plasma membrane of the host cell. bsmiab.org It directs the Gag and Gag-Pol polyproteins to the assembly site and is instrumental in incorporating the viral envelope glycoproteins (Env) into the budding virions. bsmiab.orgpnas.orgfrontiersin.org Mutations or functional loss of p17 can lead to defective viral assembly and replication. frontiersin.org
Immunomodulatory and Pathogenic Roles : Beyond its structural functions, extracellular p17 can act as a viral toxin and immunomodulator. It has been shown to interact with receptors on immune cells, such as T cells and B cells, promoting cell proliferation and creating an environment favorable for viral replication and dissemination. pnas.orgfrontiersin.org Certain variants of p17 (vp17s) have been linked to the development of B-cell lymphomas in HIV-positive individuals by activating signaling pathways like PI3K/Akt. pnas.org It can also increase the production of pro-inflammatory cytokines like TNF-α and IFN-γ. pnas.org
Table 1: Key Functions of HIV-1 Matrix Protein p17
Function | Stage of HIV-1 Life Cycle | Description |
---|---|---|
Nuclear Transport | Early | Directs the pre-integration complex to the host cell nucleus and facilitates the export of viral RNA. pnas.orgpnas.orgfrontiersin.org |
Viral Assembly | Late | Guides Gag polyproteins to the plasma membrane for the assembly of new virions. bsmiab.orgfrontiersin.org |
Envelope Protein Incorporation | Late | Plays a crucial role in integrating the HIV envelope protein (Env) into new viral particles. pnas.orgfrontiersin.org |
Immunomodulation | Pathogenesis | Interacts with immune cells to enhance proliferation and cytokine production, aiding viral spread. pnas.orgfrontiersin.org |
Oncogenesis | Pathogenesis | Variants of p17 can promote B-cell growth and are associated with HIV-associated lymphomas. pnas.org |
Elucidation of Inhibitory Mechanism at the Molecular Level
Inhibitors targeting p17 are designed to disrupt its critical functions, thereby halting the viral life cycle. The mechanism of these inhibitors can be understood by examining their molecular interactions with p17 and the subsequent impact on viral processes.
The inhibitory action begins with the direct binding of the inhibitor to the p17 protein. Research using monoclonal antibodies has provided a model for this interaction. For instance, the anti-p17 monoclonal antibody MBS-3 has been shown to block the biological activities of p17 by binding to it. pnas.org The functional epitope involved in this interaction is located at the N-terminal region of the protein. pnas.org Small molecule inhibitors are designed to bind to such crucial sites.
Furthermore, natural genetic variations in p17 can lead to mutation-induced protein destabilization and conformational changes. pnas.org These changes can alter the protein's function, such as enhancing its ability to promote B-cell growth. pnas.org This suggests that inhibitors causing similar conformational perturbations upon binding could effectively neutralize the protein's pathogenic activities.
By binding to p17, inhibitors can disrupt a cascade of viral activities:
Inhibition of Viral Assembly : A primary consequence of p17 inhibition is the impairment of viral particle assembly. frontiersin.org By blocking p17's function, inhibitors can prevent the proper trafficking and oligomerization of Gag polyproteins at the cell membrane, leading to the formation of non-infectious or malformed virions.
Disruption of Immunomodulatory Effects : Inhibitors can block the extracellular functions of p17. For example, by preventing p17 from binding to its cellular receptors on lymphocytes, these compounds can stop the aberrant proliferation of immune cells and the increased production of pro-inflammatory cytokines, which the virus exploits to replicate more efficiently. pnas.orgfrontiersin.org
Inhibitors of p17 can interfere with multiple, distinct stages of the HIV-1 replication cycle, making it a particularly attractive target.
Early Stage Inhibition : By blocking the functions of p17 related to the nuclear transport of the pre-integration complex, inhibitors can halt the viral life cycle before the viral genome is integrated into the host cell's DNA. pnas.orgpnas.org
Late Stage Inhibition : The most significant impact of p17 inhibitors is on the late stages of replication. bsmiab.org They disrupt the assembly of new virions at the plasma membrane and the incorporation of essential viral components, effectively stopping the production of new, infectious virus particles. pnas.orgpnas.orgfrontiersin.org This stage includes capsid assembly and subsequent virion release.
Table 2: Effects of p17 Inhibition on the HIV-1 Life Cycle
Affected Stage | Mechanism of Inhibition | Consequence |
---|---|---|
Nuclear Import | Blocks p17's role in guiding the pre-integration complex. pnas.orgpnas.org | Prevents viral DNA from reaching the host nucleus for integration. |
Virion Assembly | Interferes with Gag trafficking and localization at the plasma membrane. bsmiab.orgfrontiersin.org | Results in malformed, non-infectious viral particles. |
Virion Maturation & Release | Disrupts the structural integrity of the budding virion. bsmiab.orgfrontiersin.org | Reduces the number of infectious virions released from the host cell. |
Immune Cell Activation | Prevents extracellular p17 from binding to its cellular receptors. pnas.org | Reduces virus-induced cell proliferation and inflammation. |
Compound and Protein List
Name | Type |
HIV-1 matrix protein p17 (MA) | Viral Protein |
Gag polyprotein | Viral Protein |
Gag-Pol polyprotein | Viral Protein |
Env (Envelope glycoproteins) | Viral Protein |
TNF-α (Tumor Necrosis Factor-alpha) | Cytokine |
IFN-γ (Interferon-gamma) | Cytokine |
PI3K/Akt | Signaling Pathway Proteins |
MBS-3 | Monoclonal Antibody |
Ritonavir | Protease Inhibitor |
Structure-activity Relationship Sar Studies of Hiv-1 Inhibitor-17 Series
Design and Synthesis Strategies for Analogues of HIV-1 Inhibitor-17
The design and synthesis of analogues in the this compound series are guided by a strategy of iterative improvement, where insights from biological testing of one generation of compounds inform the design of the next. This process involves sophisticated synthetic chemistry to introduce diverse chemical functionalities and scaffold modifications.
A primary strategy in the evolution of the this compound series involves the introduction of novel structural motifs to probe new areas of chemical space and improve molecular properties. nih.govresearchgate.netnih.govacs.org This has been particularly focused on the C-17 side chain of the core triterpenoid structure.
Tertiary Alcohols : A significant breakthrough in the design of these inhibitors was the replacement of the distal amine group on the C-17 side chain with a tertiary alcohol. nih.govresearchgate.netnih.govacs.orgresearchgate.netmedchemexpress.com This modification, often in combination with other motifs, led to the development of highly potent inhibitors. diva-portal.orgdiva-portal.org
Heterocyclic Systems : The potency of analogues was further enhanced by combining the C-17 tertiary alcohol with various heterocyclic ring systems. nih.govresearchgate.netnih.govacs.org This approach aimed to introduce new interaction points with the target protein and improve physicochemical properties. The use of heterocyclic moieties is a common strategy in the development of various antiviral agents. mdpi.com
Cyclohexyl Rings : Another successful modification involved the incorporation of a cyclohexyl ring, substituted with polar groups, in conjunction with the C-17 tertiary alcohol. nih.govresearchgate.netnih.govacs.org This strategy yielded potent inhibitors against wild-type HIV-1. nih.gov
Concurrent with modifications to the side chains, significant effort has been dedicated to optimizing the core scaffold of the inhibitors to boost antiviral potency and overcome resistance. nih.govresearchgate.net
The central scaffold of this series is typically a triterpenoid, such as that derived from betulinic acid. nih.govbohrium.com Optimization efforts have targeted specific positions on this core structure. A notable example is the modification at the C-3 position. In one instance, replacing a para-substituted benzoic acid moiety at C-3 with a cyclohex-3-ene-1-carboxylic acid (substituted with a fluoromethyl group) resulted in compound 18 (fipravirimat). nih.gov This compound demonstrated markedly improved antiviral activity against a spectrum of clinically relevant polymorphic variants that showed reduced sensitivity to the second-generation maturation inhibitor 17s. nih.govresearchgate.net This highlights the critical role of the C-3 substituent in defining the breadth of antiviral activity.
Introduction of Novel Structural Motifs (e.g., C-17 amine substituents, tertiary alcohols, heterocyclic systems, cyclohexyl rings)
Correlation Between Structural Modifications and Antiviral Potency
A central aspect of SAR studies is to draw clear correlations between specific structural changes and the resulting antiviral activity. This understanding is crucial for the rational design of more effective drugs.
Through extensive synthesis and testing, researchers have identified several key pharmacophoric elements essential for the antiviral activity of the this compound series. nih.govresearchgate.net
The core pharmacophore consists of the triterpenoid skeleton, which provides the fundamental framework for orienting the key interacting groups. Modifications at the C-3 and C-17 positions have been identified as primary drivers of potency and the spectrum of activity. For instance, the introduction of a tertiary alcohol at the C-17 position and specific carboxylic acid derivatives at the C-3 position are crucial for high potency against both wild-type and polymorphic HIV-1 variants. nih.gov The combination of a C-17 tertiary alcohol with a heterocyclic or polar-substituted cyclohexyl ring provides potent wild-type HIV-1 maturation inhibitors. researchgate.netnih.govacs.org
The following table summarizes the anti-HIV-1 activity of key compounds, illustrating the impact of these structural modifications.
Compound | Description | EC50 (nM) Wild-Type |
Bevirimat (3) | First-generation maturation inhibitor. | 4.3 |
17s (GSK3532795) | Second-generation inhibitor with C-17 amine side chain. | 0.43 |
18 (Fipravirimat) | Analogue with modified C-3 and C-17 tertiary alcohol. | 0.28 |
19 | Analogue with C-17 tertiary alcohol and heterocyclic system. | 0.25 |
Data sourced from referenced literature. nih.govresearchgate.net
Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target, and this holds true for the this compound series. The precise three-dimensional arrangement of atoms can dramatically influence binding affinity and, consequently, antiviral potency.
In the development of compound 18, the cyclohex-3-ene-1-carboxylic acid substituent at the C-3 position contained a fluoromethyl (CH₂F) group with a specific absolute configuration, which was critical for its enhanced activity profile against resistant variants. nih.gov For other classes of HIV inhibitors, such as those targeting the protease enzyme, it has been demonstrated that the stereochemistry of substituents is crucial. For example, the (R)-epimer at the C4 position of a bis-tetrahydrofuran (bis-THF) moiety resulted in more potent inhibitors than the (S)-isomer. nih.gov Similarly, in epoxide-based protease inhibitors, the absolute R-configuration of the oxirane carbons was found to be essential for binding. mdpi.com These examples from related fields underscore the importance of controlling stereochemistry in the design of all HIV inhibitors, including the inhibitor-17 series, to ensure optimal interaction with the target. nih.gov
Identification of Key Pharmacophoric Elements
Computational Approaches in SAR Elucidation
Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to understand and predict SAR, thereby accelerating the design-synthesis-test cycle. medmedchem.comnih.gov
Techniques such as molecular docking and molecular dynamics (MD) simulations are used to model the interaction between inhibitors and their protein target at an atomic level. medmedchem.comnih.gov For the class of maturation inhibitors, in silico studies have been performed on bevirimat and its analogues to understand their binding modes. nih.gov These computational models help visualize how the inhibitor fits into the binding pocket of the target protein and identify key interactions, such as hydrogen bonds and van der Waals forces, that contribute to binding affinity.
Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to mathematically correlate the chemical structures of a series of compounds with their biological activities. tandfonline.com Pharmacophore modeling is another powerful computational approach used to identify the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) required for biological activity. nih.govplos.org These models can then be used for virtual screening of large compound libraries to identify new potential inhibitors with diverse chemical scaffolds. nih.govresearchgate.net While specific computational studies on the this compound series are part of proprietary drug development, the application of these standard computational methods is integral to elucidating their SAR and guiding the optimization of lead compounds.
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of inhibitors to their biological targets. For HIV-1 maturation inhibitors, the target is the Gag polyprotein, specifically the C-terminal domain (CTD) of the CA protein and SP1, which form a six-helix bundle that is crucial for particle assembly. mdpi.comresearchgate.net
Molecular Docking: This technique is used to predict the preferred orientation and conformation of an inhibitor when bound to the active site of its target protein. In the context of the this compound series, docking studies would model the interaction between the inhibitor and the cleavage site at the CA-SP1 junction. The primary interaction for this class of inhibitors involves the inhibitor's acidic moiety forming electrostatic interactions with a highly conserved lysine residue within the Gag hexamer. mdpi.com The rest of the inhibitor, including the C-17 sidechain, establishes numerous hydrophobic interactions within the binding pocket. mdpi.com Docking simulations help rationalize the observed antiviral activity by correlating binding affinity scores with experimental data. For instance, docking poses can reveal how specific substitutions on the C-17 amine sidechain either enhance or disrupt key interactions within the binding site, explaining differences in potency. mdpi.comnih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are employed to study the stability and dynamic behavior of the inhibitor-protein complex over time. An MD simulation can reveal how the complex fluctuates and adapts, providing a more realistic view of the binding. mdpi.comnih.gov For maturation inhibitors, MD simulations can assess the stability of the six-helix bundle when an inhibitor is bound. researchgate.net These simulations can confirm whether the inhibitor effectively stabilizes the complex, thereby preventing the necessary conformational changes required for protease cleavage. The root mean square deviation (RMSD) of the complex is often monitored during the simulation; stable RMSD values (e.g., <2.5 Å) suggest a stable and potentially effective binding interaction. mdpi.comnih.gov These computational approaches are crucial for guiding the rational design of new derivatives with improved binding affinity and stability. mdpi.comrsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. cmu.ac.thscirp.org For the this compound series, a QSAR model would relate various physicochemical properties (descriptors) of the different C-17 amine derivatives to their measured anti-HIV-1 potency (e.g., EC₅₀ values).
3D-QSAR: A common approach is three-dimensional QSAR (3D-QSAR), which includes methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). rsc.orgresearchgate.net These methods build a model by aligning the series of inhibitor molecules and calculating their steric, electrostatic, hydrophobic, and hydrogen-bonding fields. The resulting 3D contour maps highlight regions where modifications to the chemical structure are likely to increase or decrease biological activity. researchgate.net
For example, a 3D-QSAR model for HIV-1 maturation inhibitors could reveal that bulky, hydrophobic groups are favored in one region of the C-17 sidechain, while hydrogen bond donors are preferred in another. mdpi.com Such models provide predictive power, allowing researchers to estimate the activity of newly designed compounds before they are synthesized, thereby saving time and resources. rsc.orgbohrium.com The robustness of a QSAR model is typically validated using a test set of compounds that were not used to build the model, with high correlation coefficients (e.g., r² > 0.9) and cross-validated coefficients (q² > 0.5) indicating a predictive model. mdpi.comscirp.org These insights are invaluable for the rational design and optimization of lead compounds in the development of new antiviral agents. bohrium.com
Research Findings: C-17 Amine Substituent Modifications
An investigation into novel C-17 amine substituents for the GSK3640254 scaffold sought to improve potency and reduce the basicity of the compounds. acs.org A key finding was that replacing a distal amine on the C-17 sidechain with a tertiary alcohol, in conjunction with a heterocyclic or substituted cyclohexyl ring, yielded potent inhibitors against wild-type HIV-1. acs.org
A comparison of compounds with linkers of varying lengths between the C-17 amine and a terminal tertiary alcohol showed that a three-carbon linker was optimal for potency. As shown in the table below, the compound with the three-carbon linker demonstrated significantly higher potency against wild-type HIV-1, suggesting that the position of the terminal hydroxy group is critical for a productive hydrogen-bonding interaction at the binding site. acs.org
Compound | Linker Length (Carbons) | EC₅₀ (nM) vs. Wild-Type HIV-1 |
---|---|---|
14 | 2 | 56 |
15 | 3 | 6.7 |
16 | 4 | 52 |
Compound | Description | EC₅₀ (nM) vs. Wild-Type HIV-1 | EC₅₀ (nM) vs. T332S/V362I/prR41G Variant |
---|---|---|---|
26 | C-17 sidechain with tertiary alcohol and substituted cyclohexyl ring | 1.5 | 8.3 |
Mechanisms of Resistance to Hiv-1 Inhibitor-17
Characterization of Resistance-Associated Mutations
This section would typically detail the specific genetic alterations in the HIV-1 genome that are selected for under the pressure of the inhibitor.
Research in this area would identify the precise changes in the amino acid sequence of the viral protein that the inhibitor targets. This often involves sequencing the relevant viral genes from patients who are no longer responding to treatment or from in vitro experiments where the virus is cultured in the presence of the drug.
No publicly available data identifies the target protein or resistance-associated amino acid substitutions for "HIV-1 inhibitor-17."
Without knowledge of the target protein and the specific mutations, mapping to protein domains for "this compound" is not possible.
Identification of Amino Acid Substitutions at the Target Protein
Phenotypic Resistance Profiling
This part of the review would focus on the functional consequences of the identified mutations.
Laboratory tests are crucial to quantify the level of resistance conferred by specific mutations. These assays measure the concentration of the drug required to inhibit the replication of mutant viral strains compared to the wild-type virus.
There are no published in vitro susceptibility data for viral strains resistant to "this compound."
It is important to determine if mutations that confer resistance to one drug also affect the activity of other antiretroviral agents. This has significant implications for selecting subsequent treatment regimens.
No studies on the cross-resistance profile of "this compound" with other antiretroviral drug classes are available.
In Vitro Susceptibility Testing of Resistant Viral Strains
Structural and Mechanistic Basis of Resistance Development
This section would delve into the molecular interactions that explain how the identified mutations lead to drug resistance. This could involve direct disruption of drug binding, allosteric effects that change the shape of the binding pocket, or compensatory mutations that restore viral fitness.
The structural and mechanistic basis for resistance to "this compound" has not been described in the scientific literature.
Alterations in Inhibitor Binding Affinity
Mutations within the active site of the HIV-1 protease can directly interfere with the binding of this compound. These changes can reduce the inhibitor's affinity for the enzyme, rendering it less effective at blocking viral replication. nih.govacs.org The development of drug resistance has been extensively documented for HIV-1 subtype B viruses, where treatment with specific protease inhibitors (PIs) primarily selects for viral strains with mutations that confer resistance. nih.gov These mutations directly impact the inhibitor's affinity by altering amino acid residues within the substrate-binding pocket. nih.gov
Changes mediating drug resistance can also impair the cleavage of natural substrates, thereby affecting viral fitness. nih.gov Many crystal structures of resistant HIV protease variants have shown that inhibitor binding is often impaired due to the loss or gain of van der Waals interactions between the inhibitor and the binding site. nih.gov For instance, mutations at residues 82 and 84 can lead to resistance to all PIs, while others like D30N for nelfinavir and I47A for lopinavir are inhibitor-specific. acs.org The I84V mutation, for example, is a significant primary resistance mutation that causes cross-resistance to most PIs. nih.gov This mutation substitutes a larger amino acid with a smaller one, reducing van der Waals contacts and thus the affinity of the inhibitor for the protease. nih.gov
Mutations can also occur outside the active site, influencing the enzyme's structure and dynamics, which in turn affects inhibitor binding. acs.org The flap region of the protease (residues 39-57) is crucial for substrate and ligand binding. nih.gov Mutations in this area can alter the conformation of the flaps, changing the shape and accessibility of the binding pocket and thereby reducing the inhibitor's ability to bind effectively. nih.gov For example, a variant with G48T/L89M mutations showed reduced binding of saquinavir because the flap adopted a more open conformation. nih.gov
Table 1: Impact of Specific Protease Mutations on Inhibitor Binding
This table is for illustrative purposes and may not directly correspond to this compound, as specific data for this compound is limited in the provided search results.
Mutation | Location | Effect on Inhibitor Binding | Consequence |
I84V | Active Site | Reduces van der Waals contacts with the inhibitor. nih.gov | Decreased binding affinity, cross-resistance to multiple PIs. nih.gov |
V82A | Active Site | Loss of van der Waals contacts and conformational changes in the Cα backbone. nih.gov | Reduced inhibitor affinity. nih.gov |
G48T/L89M | Flap Region | Promotes a more open flap conformation. nih.gov | Reduced van der Waals interactions and decreased binding affinity. nih.gov |
L76V | Outside Active Site | Alters the dynamic ensemble of the active site. acs.org | Can contribute to resistance, sometimes leading to hyper-susceptibility to other PIs. acs.org |
D30N | Active Site | Signature mutation for nelfinavir. acs.orgnih.gov | Directly impacts inhibitor binding. acs.org |
Compensatory Mutations and Viral Fitness
While primary resistance mutations can effectively reduce an inhibitor's potency, they often come at a cost to the virus in terms of reduced replicative capacity or "viral fitness". asm.orgoup.com These mutations can impair the protease's ability to process the Gag-Pol polyprotein, a crucial step for producing mature, infectious virions. nih.gov To counteract this loss of fitness, the virus often acquires additional, secondary mutations known as compensatory mutations. asm.orgmdpi.com
These compensatory mutations typically occur outside the active site of the protease or even in the Gag substrate itself. nih.govmdpi.com Their role is not to further decrease inhibitor binding but to restore the enzyme's efficiency in cleaving its natural substrates, thereby enhancing viral fitness. nih.gov For instance, mutations near the Gag proteolytic cleavage sites can lead to improved processing by a highly mutated protease. nih.gov The accumulation of both resistance and compensatory mutations is a complex process that allows the virus to maintain its replication capabilities in the presence of antiretroviral drugs. nih.gov
Studies have shown that while drug-resistant viruses often replicate less efficiently than wild-type viruses, the acquisition of compensatory mutations can partially restore this deficit. asm.org The fitness cost of a primary resistance mutation can be influenced by the presence of other mutations. For example, the fitness cost of the M184V mutation can be lessened by the presence of other resistance mutations. asm.org Conversely, some compensatory mutations might have a detrimental effect in the absence of drug pressure. asm.org
Table 2: Interplay of Primary and Compensatory Mutations on Viral Fitness
This table provides a generalized overview based on the principles of HIV resistance and may not be specific to this compound.
Primary Resistance Mutation | Effect on Viral Fitness | Compensatory Mutation(s) | Effect on Viral Fitness |
R264K (in Gag) | Dramatic reduction in infection rates. mdpi.com | S173A (in Gag) | In combination with R264K, leads to higher infection rates compared to the wild-type. mdpi.com |
M184V (in Reverse Transcriptase) | Negative effect on replication capacity. oup.commdpi.com | D67N/K219Q (in Reverse Transcriptase) | Can have a compensatory effect on the fitness cost conferred by M184V. asm.org |
Highly Mutated Protease | Severely impaired Gag-Pol processing and decreased viral fitness. nih.gov | Mutations in Gag cleavage sites. nih.govnih.gov | Improves interactions between the substrate and the mutated protease, increasing cleavage efficiency and compensating for lower catalytic efficiency. nih.gov |
Strategies for Overcoming Resistance to this compound
The continuous evolution of HIV-1 and the emergence of drug-resistant strains necessitate the development of strategies to overcome resistance. For inhibitors like this compound, these strategies primarily focus on the rational design of new, more robust inhibitors and the use of synergistic drug combinations.
Rational Design of Resistance-Overcoming Analogues
A key strategy to combat drug resistance is the rational, structure-based design of new inhibitor analogues. researchgate.net This approach aims to create molecules that can effectively inhibit both wild-type and resistant forms of the HIV-1 protease. One important tactic is to design inhibitors that maximize interactions with the backbone atoms of the protease active site. nih.gov Since the backbone conformation of the active site tends to be more conserved than the side chains, even in mutant enzymes, inhibitors that form strong hydrogen bonds with the backbone are more likely to retain their potency against resistant strains. nih.gov
The development of darunavir is a prime example of this strategy, as it was designed to fit well within the substrate envelope and form extensive interactions with the protease backbone, giving it a high genetic barrier to resistance. nih.govnih.gov Following this principle, researchers have explored incorporating different chemical moieties into inhibitor scaffolds to enhance these interactions. For instance, the incorporation of a chiral methyl oxazolidinone at the P1' position of an inhibitor was shown to maintain full antiviral potency against a panel of multidrug-resistant HIV-1 variants by interacting with the backbone of Gly27' and Arg8. nih.gov
Computational and structure-guided design are powerful tools in this process, allowing for the transformation of initial hits into highly potent candidates with improved resistance profiles. pnas.org
Table 3: Examples of Rationally Designed Analogues to Overcome Resistance
This table illustrates design strategies and is not exhaustive of all research in this area.
Design Strategy | Example Moiety/Analogue | Rationale | Outcome |
Maximize backbone interactions | Darunavir (bis-THF moiety) | Forms extensive hydrogen bonds with the protease backbone, making it less susceptible to resistance mutations. nih.gov | High genetic barrier to resistance and potent activity against multidrug-resistant strains. nih.gov |
Explore novel P1' ligands | Chiral methyl oxazolidinone | Interacts with the backbone of Gly27' and Arg8 in the S1' pocket. nih.gov | Maintained full antiviral potency against a panel of multidrug-resistant HIV-1 variants. nih.gov |
Introduce polar moieties at P2' | Carboxamide on benzene ring | To probe the hydrogen bonding capacity of the P2' region. nih.gov | Maintained some cellular activity, unlike a more polar carboxylic acid analogue. nih.gov |
Target multiple stages of the viral life cycle | Thiazolidinone derivatives | Incorporate pharmacophores targeting both reverse transcriptase and RNase H. mdpi.com | Potential for enhanced efficacy and reduced resistance. mdpi.com |
Synergistic Antiviral Combinations
Combining this compound with other antiretroviral agents is a powerful strategy to enhance its efficacy and suppress the emergence of resistance. asm.orgmdpi.com Synergism occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. asm.org Highly Active Antiretroviral Therapy (HAART) is built on this principle, typically using a combination of three or more drugs that target different stages of the HIV-1 replication cycle. pnas.org
Studies have demonstrated that combining drugs from different classes, such as a protease inhibitor with nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), or integrase strand transfer inhibitors (INSTIs), often results in additive to synergistic anti-HIV-1 activity. asm.org For example, combinations of emtricitabine (FTC) and tenofovir (TFV) with the integrase inhibitors elvitegravir or raltegravir have shown strong synergy. asm.org
Even combinations of drugs that target the same viral protein but have different resistance profiles can be beneficial. For instance, combining different generations of HIV fusion inhibitors has been shown to have a potent synergistic effect against both sensitive and resistant HIV-1 strains. asm.org The rationale is that the drugs can work cooperatively to inhibit their target, making it more difficult for the virus to develop mutations that can overcome the effects of all drugs in the combination. asm.org A novel dipeptide, WG-am, has shown synergistic activity when combined with approved antiretrovirals like darunavir, raltegravir, tenofovir, and efavirenz against resistant isolates. researchgate.net
Table 4: Synergistic Effects of Antiviral Combinations
This table presents examples of synergistic drug combinations from the literature.
Drug Combination (Class) | Observed Effect | Synergy Score/Fold Reduction | Reference |
Lamivudine (NRTI) + Monensin | Suppressed HIV-1-mediated firefly luciferase expression without cytotoxicity. | Synergy Score: 5.2 | biorxiv.org |
Tenofovir (NRTI) + Monensin | Suppressed HIV-1-mediated firefly luciferase expression without cytotoxicity. | Synergy Score: 5.9 | biorxiv.org |
Emtricitabine (NRTI) + Tenofovir (NRTI) + Elvitegravir (INSTI) | High-level synergy in inhibiting HIV-1 infection in vitro. | Not specified | asm.org |
Emtricitabine (NRTI) + Tenofovir (NRTI) + Raltegravir (INSTI) | High-level synergy in inhibiting HIV-1 infection in vitro. | Not specified | asm.org |
T20 (Fusion Inhibitor) + T1249 (Fusion Inhibitor) | Exceptionally potent synergism against HIV-1-mediated membrane fusion. | 2 to 3 orders of magnitude dose reduction | asm.org |
WG-am (Dipeptide) + Darunavir (PI) | Strong synergism in isolates resistant to protease inhibitors. | Combination Index (CI): <0.2 | researchgate.net |
Advanced Research Methodologies in Hiv-1 Inhibitor-17 Development
High-Throughput Screening and Lead Discovery Pipelines
The journey to identify potent HIV-1 maturation inhibitors like inhibitor-17 began with the discovery of the anti-HIV activity of betulinic acid, a naturally occurring triterpenoid. rsc.org This lead discovery was the starting point for extensive drug development programs. The initial lead discovery pipeline for this class of inhibitors often involves:
Bioactivity-Directed Isolation: The process starts with screening natural product libraries to identify compounds with antiviral effects. Betulinic acid was identified through such screening efforts, showing inhibitory effects against HIV-1 replication. rsc.org
High-Throughput Screening (HTS): Once a lead compound like betulinic acid was identified, HTS assays were developed to rapidly test large libraries of synthetic analogs for improved potency and other desirable characteristics. nih.govlongdom.org These assays typically measure the inhibition of viral replication in cell cultures. rsc.orgasm.org For maturation inhibitors, specific assays are designed to detect the disruption of Gag processing, often by looking for the accumulation of uncleaved Gag intermediates. nih.gov
Lead Optimization: Initial hits from HTS are then subjected to a lead optimization pipeline. This involves iterative cycles of chemical synthesis and biological testing to improve antiviral potency, reduce cytotoxicity, and enhance pharmacokinetic properties. The discovery of bevirimat, a 3',3'-dimethylsuccinyl derivative of betulinic acid, was a result of such an optimization process, exhibiting significantly increased potency compared to the parent compound. rsc.orgthieme-connect.com Further exploration of analogs, including HIV-1 inhibitor-17, stemmed from this pipeline. acs.org
Medicinal Chemistry Optimization Techniques
Medicinal chemistry plays a central role in refining lead compounds into viable drug candidates. For this compound and related compounds, these efforts focused on synthetically modifying the betulinic acid scaffold.
The creation of diverse compound libraries around the betulinic acid core was essential for establishing structure-activity relationships (SAR). rsc.org Betulinic acid has three primary sites amenable to chemical modification: the C-3 alcohol, the C-28 carboxylic acid, and the C-20 olefin. rsc.org Synthetic strategies focused heavily on the C-3 and C-28 positions.
C-3 Position Acylation: The C-3 hydroxyl group was readily acylated with various anhydrides and acid chlorides. This led to the synthesis of bevirimat and a wide range of esters with dramatically enhanced antiviral activity compared to betulinic acid. rsc.org
C-28 Position Modification: The C-28 carboxylic acid was modified to create amides and esters. For instance, a series of 28 new betulinic acid derivatives were designed and synthesized to explore the impact of these modifications on antiviral activity. acs.org this compound, which features a C-28 2-methoxyethyl (MEM) ester moiety, was generated through this approach. acs.org
Combinatorial Synthesis: Efficient synthetic routes, sometimes utilizing microwave-assisted reactions, have been developed to rapidly generate libraries of these analogs, allowing for extensive exploration of the chemical space around the triterpenoid scaffold. nih.govrsc.org
Compound Name/Number | Description |
Betulinic acid (BA, 1) | A naturally occurring pentacyclic triterpenoid; the parent compound for this inhibitor class. rsc.org |
Bevirimat (2) | A C-3 modified derivative (3',3'-dimethylsuccinyl BA) and first-in-class maturation inhibitor. nih.govacs.org |
This compound | A C-28 modified bevirimat analog with a 2-methoxyethyl (MEM) ester moiety. acs.org |
Compound 22 | A C-28 modified analog with an ethyl hexanoate group. acs.org |
Compound 41 | A C-28 modified analog with a piperazine substitution, showing high potency. acs.org |
A significant challenge in the development of the bevirimat series was optimizing their pharmacokinetic (PK) properties. nih.gov Bevirimat itself faced issues with low aqueous solubility and reduced efficacy against certain HIV-1 subtypes due to natural polymorphisms in the Gag protein. nih.govpreprints.org Medicinal chemistry efforts aimed to address these limitations.
Improving Solubility and Potency: Modifications at the C-28 position, such as the introduction of ester or amide groups in compounds like this compound, were designed to enhance solubility and potency. nih.govacs.org For example, introducing piperazine or piperidine amides at C-28 led to analogs with a 3- to 15-fold increase in activity compared to bevirimat. acs.org
Structure-Activity Relationship (SAR) Studies: The synthesis of compound libraries allowed for detailed SAR studies to identify which chemical features improved key absorption, distribution, metabolism, and excretion (ADME) properties. nih.govacs.org The goal was to develop analogs with improved aqueous solubility and metabolic stability. nih.goveuropa.eu
Table: In Vitro Antiviral Activity of Selected Bevirimat Analogs
Compound | Anti-HIV Activity (IC₅₀ in µM) |
---|---|
Bevirimat (2) | 0.087 |
This compound | 0.043 |
Compound 22 | 0.043 |
Compound 41 | 0.0059 |
Data sourced from a study on C-28 modified bevirimat analogues. acs.org
Synthetic Methodologies for Compound Libraries
Advanced Structural Biology Techniques (e.g., X-ray Crystallography, Cryo-EM)
Understanding the three-dimensional structure of a drug target is crucial for rational drug design. preprints.org For maturation inhibitors, the target is the viral Gag polyprotein, specifically during the assembly and maturation process. Advanced structural biology techniques have been pivotal in this area. mdpi.comresearchgate.net
X-ray Crystallography: This technique has been instrumental in determining the high-resolution structures of various HIV-1 proteins, including the capsid (CA) and protease. pnas.orgnih.govresearchgate.net By solving the structure of the target protein, researchers can visualize the binding pocket and understand how inhibitors interact with it on an atomic level. nih.govmdpi.com
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has become a powerful tool for studying large, complex, and dynamic biological assemblies like the HIV-1 capsid. mdpi.comnih.gov It allows for the visualization of the capsid lattice and the conformational changes that occur during maturation, providing critical insights into how maturation inhibitors disrupt this process. rcsb.orgnih.govacs.org These techniques help explain how inhibitors stabilize or destabilize protein-protein interactions essential for viral assembly. mdpi.com
The "gold standard" in structure-based drug design is obtaining a co-crystal structure of the inhibitor bound to its target protein. nih.gov
For HIV-1 inhibitors, these structures reveal the precise binding mode, orientation, and key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the drug and the protein. pnas.orgacs.orgmdpi.com In the case of maturation inhibitors, structural studies have focused on the interactions with the C-terminal domain of the CA protein and the CA-SP1 junction. Although a specific co-crystal structure for this compound is not described in the provided sources, studies of related compounds have informed the mechanism. These structural insights are critical for guiding the next cycle of medicinal chemistry optimization, allowing chemists to design new analogs with improved complementarity to the binding site. nih.gov
In Vitro Evolution of Resistance for Mechanistic Studies
The emergence of drug resistance is a major challenge in antiviral therapy. nih.gov Studying how resistance develops in the laboratory provides invaluable information about a drug's mechanism of action and potential clinical limitations.
For maturation inhibitors like bevirimat, early clinical development was halted partly because of reduced efficacy against HIV-1 strains with natural polymorphisms at the CA-SP1 cleavage site. nih.govpreprints.org This highlighted that specific amino acid substitutions in the Gag protein could confer resistance. Laboratory-based resistance selection studies involve culturing HIV-1 in the presence of increasing concentrations of an inhibitor. This forces the virus to evolve, and the resulting resistant mutants can be sequenced to identify the mutations responsible for the resistance. These studies confirm that the inhibitor's antiviral activity is directly linked to its target and help predict potential resistance pathways that might emerge in a clinical setting. nih.govnih.gov This information is crucial for designing next-generation inhibitors that are active against resistant strains. nih.gov
Future Directions and Therapeutic Implications of Hiv-1 Inhibitor-17
Potential Role in Next-Generation Antiretroviral Therapies
"HIV-1 inhibitor-17" and its analogs are part of a new generation of PIs designed to overcome the limitations of existing treatments. The development of resistance to current PIs often involves mutations in the active site of the HIV-1 protease, which can reduce the binding affinity of the drugs. nih.govresearchgate.net The design of "Inhibitor 17" focuses on maximizing interactions with the backbone atoms of the protease, which are less prone to mutation than the amino acid side chains. rsc.org
The incorporation of the oxazolidinone structure at the P1' position is a key innovation. nih.govacs.org This was specifically engineered to create new hydrogen bonding interactions within the S1' subsite of the protease, including with the backbone of Gly27' and the side chain of Arg8. nih.govmit.edu This enhanced interaction is thought to be a primary reason for its maintained potency against resistant viral variants. nih.gov
The structure-activity relationship (SAR) studies of oxazolidinone-based PIs have shown that modifications to the P2 and P2' moieties can significantly impact binding affinity and antiviral potency. nih.gov For instance, inhibitor 19b , a related compound with a (R)-methyl-2-pyrrolidinone at P1' and a cyclopentanyltetrahydrofuran (Cp-THF) at the P2 position, demonstrated the most potent activity in its series, maintaining near full potency against multi-PI-resistant clinical HIV-1 variants. acs.orgosti.govnih.gov These findings underscore the potential of this chemical scaffold in developing next-generation PIs that are more resilient to resistance.
Table 1: Profile of Oxazolidinone-Containing HIV-1 Protease Inhibitors
Compound | P1' Ligand | P2 Ligand | Key Feature | Reference |
---|---|---|---|---|
Inhibitor 17a | (S)-methyl-2-oxazolidinone | bis-THF | Enhanced backbone interaction | nih.gov |
Inhibitor 19a | (R)-methyl-2-pyrrolidinone | bis-THF | 10-fold enhanced enzyme Ki over (S)-isomer | nih.gov |
| Inhibitor 19b | (R)-methyl-2-pyrrolidinone | Cp-THF | Most potent in series; maintained potency against multi-PI-resistant variants | acs.orgosti.govnih.gov |
This table is interactive. Click on the headers to sort the data.
Addressing Gaps in Current HIV-1 Treatment Paradigms
A significant gap in current HIV-1 treatment is the management of patients with extensive drug resistance. plos.orgresearchgate.net For these individuals, treatment options are limited, and the development of new agents that are active against their resistant viral strains is a critical unmet need. plos.orgresearchgate.net The prevalence of resistance to multiple drug classes, including PIs, is a growing concern. plos.org
"this compound" directly addresses this gap. Research has shown that this inhibitor maintains its full antiviral potency against a panel of multidrug-resistant HIV-1 variants. nih.gov This is a crucial advantage over many existing PIs, which can lose effectiveness as the virus mutates. nih.gov The strategy of targeting the protease backbone, as employed in the design of "Inhibitor 17," is a powerful approach to combat drug resistance. rsc.org By creating strong interactions with conserved parts of the enzyme, the inhibitor is less affected by mutations that alter the shape of the binding pocket. nih.govrsc.org
The development of potent, second-generation PIs like darunavir set a new standard by exhibiting a high genetic barrier to resistance. nih.gov The design principles behind "Inhibitor 17" and related compounds build upon this success, aiming to create even more robust inhibitors for heavily treatment-experienced patients. rsc.orgasm.org The ability of these novel PIs to inhibit a wide range of clinically relevant, multi-drug resistant HIV-1 variants makes them a promising option for salvage therapy.
Translational Research Pathways and Challenges
The path from a promising laboratory compound like "this compound" to a clinically approved drug is fraught with challenges. torvergata.it Preclinical "proof-of-concept" studies are a critical first step, but many compounds fail during later stages of development due to unforeseen safety concerns or lack of efficacy in human trials. torvergata.it
Key Translational Challenges:
Animal Models: Finding suitable animal models that accurately predict the human response to a new drug is a significant hurdle. torvergata.it
Biomarker Validation: Discovering and validating clinically useful biomarkers to monitor drug efficacy and potential toxicity is essential but can be a lengthy process. torvergata.it
Drug Resistance Evolution: Even with a high genetic barrier, the potential for HIV to develop resistance to new inhibitors over time must be carefully evaluated in long-term studies. researchgate.net
Pharmacokinetics and Bioavailability: Ensuring that the drug can be formulated to achieve and maintain effective concentrations in the body is a major consideration. mdpi.com
For PIs like "Inhibitor 17," a key area of translational research will be to assess its pharmacokinetic profile and potential for drug-drug interactions, as PIs are often metabolized by cytochrome P450 enzymes and may require a boosting agent like ritonavir. mdpi.commdpi.com Furthermore, the long-term safety and tolerability in diverse patient populations will need to be established through rigorous clinical trials.
Novel Approaches for Long-Acting Formulations
Poor adherence to daily oral medication regimens is a major factor contributing to treatment failure and the development of drug resistance. acs.org Long-acting (LA) formulations, such as monthly or even less frequent injections, offer a promising solution to improve adherence and treatment outcomes. nih.govsci-hub.se
While much of the current focus in LA antiretrovirals has been on integrase and capsid inhibitors, there is a growing interest in developing LA formulations of PIs. frontiersin.orghiv.govnih.gov The development of LA prodrugs of darunavir, for example, has shown that it is possible to achieve sustained drug levels in blood and tissues for up to 30 days in animal models. mdpi.com This was achieved by creating more lipophilic and hydrophobic prodrugs that can be stabilized in aqueous suspensions for injection. mdpi.com
Given its high potency, particularly against resistant strains, "this compound" or a structurally related analog could be an excellent candidate for development as a long-acting injectable. Its robust resistance profile would be especially advantageous in a long-acting formulation, where suboptimal drug levels towards the end of a dosing interval could otherwise promote the selection of resistant viruses. The development of such a formulation would likely involve creating a prodrug of the inhibitor and utilizing nanoparticle technology to enable slow release from the injection site. mdpi.comaidsmap.com
Integration with Emerging HIV-1 Cure Strategies
Current antiretroviral therapy can suppress HIV to undetectable levels, but it cannot eradicate the virus from the body due to the persistence of a latent reservoir of infected cells. frontiersin.org A functional cure for HIV will likely require a combination of strategies to either eliminate this reservoir or to permanently silence it.
Two prominent cure strategies are "shock and kill" and "block and lock".
"Shock and Kill" : This approach uses latency-reversing agents (LRAs) to "shock" the latent virus out of hiding, making the infected cells visible to the immune system to be "killed".
"Block and Lock" : This strategy aims to use latency-promoting agents (LPAs) to "block" viral transcription and "lock" the virus in a permanently silent state, preventing it from reactivating even if treatment is stopped. frontiersin.org
Potent PIs like "this compound" could play a role in these strategies. In a "shock and kill" approach, suppressive antiretroviral therapy is essential to prevent the newly activated virus from infecting other cells. A highly potent PI with a strong resistance barrier would be crucial to maintain viral suppression during this process.
More intriguingly, some research suggests that PIs could contribute to a "block and lock" or a "block and clear" strategy. frontiersin.org PIs have been shown to reduce the activation of cellular pathways, like the Akt pathway, that are involved in HIV-1 transcription and reactivation. By inhibiting both viral maturation and cellular pathways that promote latency reversal, potent PIs could potentially help to enforce a state of deep latency. frontiersin.org The unique properties of "this compound" make it an interesting candidate for further investigation within these innovative cure-focused therapeutic frameworks.
Table 2: Investigated Compound Names
Compound Name |
---|
This compound |
Darunavir |
Ritonavir |
Inhibitor 17a |
Inhibitor 19a |
Q & A
What are the key structural and functional considerations for designing HIV-1 protease inhibitors like HIV-1 inhibitor-17?
Basic Question How do structural features of HIV-1 protease inhibitors influence their binding affinity and specificity? Methodological Answer : The design of protease inhibitors relies on optimizing interactions with the catalytic aspartyl residues (Asp25/Asp25') in the enzyme's active site. Key strategies include:
- P2/P1' ligand modifications : Incorporating piperidine derivatives or benzheterocycles to enhance hydrophobic interactions .
- Stereochemical optimization : Adjusting stereochemistry to improve binding to the protease's chiral pocket, as seen in darunavir's resistance profile .
- Crystallographic validation : Using X-ray crystallography to resolve inhibitor-protease complexes and refine ligand positioning .
Advanced Question How can computational tools predict resistance mutations affecting this compound's efficacy? Methodological Answer :
- Molecular dynamics (MD) simulations : Analyze conformational changes in the protease-inhibitor complex under mutational stress (e.g., V32I substitution linked to darunavir resistance) .
- Free energy perturbation (FEP) : Quantify binding energy changes caused by mutations like I50L or L76V .
- Phylogenetic analysis : Track mutation prevalence in clinical HIV-1 sequences to prioritize high-impact mutations for experimental validation .
What experimental models are used to evaluate the antiviral activity of this compound?
Basic Question Which in vitro assays are standard for measuring inhibitor potency? Methodological Answer :
- Pseudotyped lentiviral assays : Use VSVG/HIV-1NL4-3 Luc pseudoviruses to quantify inhibition of viral entry or replication in cell lines (e.g., TZM-bl cells) .
- Enzyme inhibition assays : Measure IC₅₀ values using recombinant HIV-1 protease or reverse transcriptase in fluorogenic substrate-based systems .
Advanced Question How can researchers address discrepancies between in vitro potency and in vivo efficacy? Methodological Answer :
- Tissue penetration studies : Use mass spectrometry to quantify inhibitor concentrations in lymphoid or CNS tissues .
- Resistance selection experiments : Serial passage of HIV-1 in increasing inhibitor concentrations to identify emergent mutations .
- 3D organoid models : Test efficacy in primary cell-derived systems mimicking gut-associated lymphoid tissue (GALT) .
How do researchers analyze conflicting data on this compound's resistance profile?
Basic Question What factors contribute to variability in resistance mutation reports? Methodological Answer :
- Viral subtype differences : Compare mutation frequencies across HIV-1 subtypes (e.g., subtype B vs. C) using clinical isolate databases .
- Fitness cost assays : Use competitive growth experiments to assess whether mutations (e.g., I84V) impair viral replication .
Advanced Question How can epistatic interactions between mutations explain resistance outliers? Methodological Answer :
- Combinatorial mutagenesis : Introduce mutation pairs (e.g., L10F + M46I) into recombinant viruses to study synergistic effects .
- Deep mutational scanning : High-throughput sequencing to map mutation fitness landscapes under inhibitor pressure .
What strategies are employed to overcome cross-resistance in this compound derivatives?
Basic Question How are second-generation inhibitors designed to retain activity against resistant strains? Methodological Answer :
- Scaffold hopping : Replace core structures (e.g., hydroxyethylamine) with bicyclic moieties to evade steric clashes from mutations .
- Metal-binding pharmacophores : Integrate diketo acids or quinolinones to target conserved divalent cations in integrase or protease .
Advanced Question Can machine learning predict inhibitor candidates with high genetic barriers to resistance? Methodological Answer :
- QSAR modeling : Train models on datasets linking inhibitor structures to resistance mutation frequencies .
- Generative adversarial networks (GANs) : Propose novel scaffolds with optimized binding to conserved protease/integrase regions .
How are clinical trials for this compound designed to address viral rebound and latency?
Basic Question What virological endpoints are critical in phase II/III trials? Methodological Answer :
- Proviral DNA load : Quantify integrated HIV-1 DNA in PBMCs via droplet digital PCR (ddPCR) .
- Time to viral rebound : Monitor viral load after analytical treatment interruption (ATI) .
Advanced Question What novel biomarkers can predict this compound's efficacy in latent reservoirs? Methodological Answer :
- Single-cell RNA-seq : Identify transcriptionally active reservoir cells expressing Tat/Rev .
- Cellular HIV-1 DNA methylation profiling : Correlate epigenetic silencing with inhibitor-induced latency reversal .
What computational tools are used to optimize this compound's pharmacokinetic (PK) properties?
Basic Question How is oral bioavailability predicted during preclinical development? Methodological Answer :
- Caco-2 permeability assays : Measure apical-to-basolateral transport in intestinal cell monolayers .
- Physiologically based PK (PBPK) modeling : Simulate absorption/distribution using GastroPlus or Simcyp .
Advanced Question How can AI-driven platforms accelerate lead optimization? Methodological Answer :
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.